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Compound of Interest

5-Formylindole-CE
Compound Name:
Phosphoramidite

cat. No.: B13710197

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-
Formylindole-CE Phosphoramidite in the 5-modification of DNA oligonucleotides. The
information is intended to guide researchers in the successful synthesis, purification, and
application of these modified oligonucleotides.

Introduction

5-Formylindole-CE Phosphoramidite is a chemical reagent used to introduce a reactive
aldehyde group at the 5'-terminus of a synthetic oligonucleotide.[1] This modification provides a
versatile handle for the covalent attachment of a wide variety of molecules, including
fluorescent dyes, biotin, peptides, and other reporter groups or functional moieties. The
formylindole group is introduced during standard automated solid-phase DNA synthesis.[2] The
resulting 5'-aldehyde is a valuable tool for bioconjugation, enabling the formation of stable
linkages with molecules containing amino, hydrazino, or aminooxy groups.[1]

Key Features:

 Direct Incorporation of an Aldehyde: The phosphoramidite allows for the direct incorporation
of an aldehyde functionality during oligonucleotide synthesis.[2]
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» Versatile Conjugation Chemistry: The 5'-aldehyde readily reacts with various nucleophiles to
form stable covalent bonds, such as Schiff bases (which can be reduced to stable secondary
amines), hydrazones, and oximes.[1]

o Compatibility with Standard Synthesis: 5-Formylindole-CE Phosphoramidite is compatible
with standard phosphoramidite chemistry on automated DNA synthesizers.[1]

Data Presentation

Product Specifications
Property Value Reference

] 5-Formylindole-CE
Chemical Name o [1]
Phosphoramidite

Molecular Formula C44H50N307P [1]
Molecular Weight 763.86 g/mol [1]
CAS Number 460355-05-9 [1]

Performance Characteristics
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Parameter

Value

Reference

Coupling Efficiency

>95% (A related formyl
precursor phosphoramidite
showed 95% coupling
efficiency with a 300-second
coupling time). Itis
recommended to determine
the optimal coupling time for
your specific synthesizer and

conditions.

[3]

Deprotection

Compatible with standard
ammonium hydroxide
deprotection. No changes to
standard protocols are

required.

[1]

Thermal Stability (Tm)

Each 5-formylindole
modification reduces the
melting temperature (Tm) of a
DNA duplex by approximately
7-10 °C.

[2]

Stability in Serum

While specific data for 5-
formylindole is not available,
modified oligonucleotides
generally exhibit increased
stability against nuclease
degradation compared to
unmodified DNA. A detailed
protocol for assessing serum

stability is provided below.

[4]

Experimental Protocols
Oligonucleotide Synthesis with 5-Formylindole-CE

Phosphoramidite
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This protocol describes the incorporation of the 5-formylindole modification at the 5'-terminus of
a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

5-Formylindole-CE Phosphoramidite

Anhydrous acetonitrile (DNA synthesis grade)

Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping
reagents, oxidizing agent, deblocking solution)

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
e Phosphoramidite Preparation:

o Allow the 5-Formylindole-CE Phosphoramidite vial to warm to room temperature before
opening to prevent moisture condensation.

o Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended
by your DNA synthesizer manufacturer (typically 0.1 M).

o Automated DNA Synthesis:
o Program the DNA synthesizer with the desired oligonucleotide sequence.

o Install the 5-Formylindole-CE Phosphoramidite solution on a designated port on the
synthesizer.

o For the final coupling step (to add the 5'-modification), program the synthesizer to use the
5-Formylindole-CE Phosphoramidite.

o Coupling Time: A coupling time of 3 to 5 minutes is recommended for modified
phosphoramidites to ensure high coupling efficiency.[5][6]
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o The synthesis will proceed through the standard cycles of deblocking, coupling, capping,
and oxidation for each base addition.

o Cleavage and Deprotection:

o Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support
and the protecting groups are removed.

o This product does not have a protecting group on the aldehyde, meaning deprotection of
the modified oligonucleotide can be done without changing preferred conditions.[1]

o Treat the CPG with concentrated ammonium hydroxide at 55°C for 8-12 hours.

o Alternatively, for faster deprotection, a 1:1 mixture of agueous ammonium hydroxide and
40% aqueous methylamine (AMA) can be used at 65°C for 10 minutes.[7]

Purification of 5'-Formylindole Modified
Oligonucleotides

Purification is essential to remove truncated sequences and other impurities. Reversed-phase
high-performance liquid chromatography (RP-HPLC) is a recommended method.

Materials:

Crude deprotected oligonucleotide solution

RP-HPLC system with a C18 column

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

Buffer B: 100% Acetonitrile

Desalting column (e.g., Glen Gel-Pak™)
Protocol:

e Sample Preparation:
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o After deprotection, evaporate the ammonium hydroxide/AMA solution to dryness.

o Resuspend the oligonucleotide pellet in an appropriate volume of water or Buffer A.

e RP-HPLC Purification:

o Equilibrate the C18 column with a low percentage of Buffer B in Buffer A (e.g., 5% Buffer
B).

o Inject the resuspended oligonucleotide onto the column.

o Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 5%
to 50% Buffer B over 30 minutes. The optimal gradient may need to be determined
empirically based on the oligonucleotide length and sequence.

o Monitor the elution profile at 260 nm. The full-length 5'-formylindole modified
oligonucleotide is more hydrophobic than the failure sequences and will elute later.

o Collect the peak corresponding to the full-length product.
o Desalting:

o Evaporate the collected HPLC fractions to dryness.

o Resuspend the purified oligonucleotide in water.

o Desalt the oligonucleotide using a desalting column according to the manufacturer's
instructions to remove the TEAA salts.

o Lyophilize the desalted oligonucleotide to obtain a purified powder.

Post-Synthetic Conjugation of 5'-Formylindole
Oligonucleotides

The 5'-aldehyde group can be conjugated to molecules containing an aminooxy or hydrazide
group to form stable oxime or hydrazone linkages, respectively.

3.3.1. Oxime Ligation (with Aminooxy Compounds)
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Materials:

o Purified 5'-formylindole modified oligonucleotide

o Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-peptide)
e Reaction Buffer: 0.1 M Sodium acetate, pH 4.5-5.5

Protocol:

e Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final
concentration of 1-5 mM.

e Add a 10-50 fold molar excess of the aminooxy-functionalized molecule to the
oligonucleotide solution.

e Incubate the reaction mixture at room temperature for 2-4 hours, or overnight.
» Monitor the reaction progress by RP-HPLC or mass spectrometry.

» Purify the conjugated oligonucleotide using RP-HPLC as described in section 3.2 to remove
excess unconjugated molecule.

3.3.2. Hydrazone Formation (with Hydrazide Compounds)
Materials:

e Purified 5'-formylindole modified oligonucleotide

» Hydrazide-functionalized molecule (e.qg., biotin hydrazide)
o Reaction Buffer: 0.1 M Sodium phosphate, pH 7.0
Protocol:

e Dissolve the 5'-formylindole modified oligonucleotide in the reaction buffer to a final
concentration of 1-5 mM.

e Add a 10-50 fold molar excess of the hydrazide-functionalized molecule.
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 Incubate the reaction at room temperature for 4-16 hours. The reaction of aromatic
aldehydes (like formylindole) with hydrazides is generally efficient.[3]

e Monitor the reaction by RP-HPLC or mass spectrometry.

o Purify the conjugated oligonucleotide by RP-HPLC (section 3.2).

Stability Assay in Fetal Bovine Serum (FBS)

This protocol allows for the assessment of the nuclease resistance of the 5'-formylindole
modified oligonucleotide.

Materials:

Purified 5'-formylindole modified oligonucleotide

o Unmodified oligonucleotide of the same sequence (as a control)

» Fetal Bovine Serum (FBS)

¢ Phosphate-Buffered Saline (PBS)

e Denaturing polyacrylamide gel electrophoresis (PAGE) system

o Gel loading buffer containing a stop solution (e.g., EDTA and formamide)

Protocol:

Prepare solutions of the modified and unmodified oligonucleotides in PBS at a concentration
of 20 pM.

 In separate microcentrifuge tubes, mix 10 pL of the oligonucleotide solution with 10 pL of
FBS (for a final concentration of 10 uM oligonucleotide in 50% FBS).

¢ Incubate the tubes at 37°C.

» At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 2 L aliquot from each reaction
and mix it with 8 pL of gel loading buffer to stop the degradation. Store the quenched
samples at -20°C.
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 After the final time point, analyze all samples by denaturing PAGE.
« Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands.

o Quantify the intensity of the full-length oligonucleotide band at each time point to determine
the degradation rate and calculate the half-life.

Melting Temperature (Tm) Determination

This protocol describes the determination of the melting temperature of a duplex containing the
5'-formylindole modified oligonucleotide.

Materials:

Purified 5'-formylindole modified oligonucleotide

Complementary unmodified DNA oligonucleotide

Melting Buffer: 10 mM Sodium phosphate, 100 mM NacCl, 0.1 mM EDTA, pH 7.0

UV-Vis spectrophotometer with a temperature controller
Protocol:

» Anneal the modified oligonucleotide with its complement by mixing equimolar amounts in the
melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

» Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.

e Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a
rate of 0.5°C per minute.

e The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured.
This is determined from the first derivative of the melting curve.

o Compare the Tm of the modified duplex to that of an unmodified duplex of the same
sequence to determine the effect of the 5-formylindole modification.
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Caption: Experimental workflow for 5'-formylindole modified DNA.
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Caption: Conjugation pathways for 5'-aldehyde modified DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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